molecular formula C16H9BrO B566251 6-Bromopyren-1-ol CAS No. 114562-65-1

6-Bromopyren-1-ol

Cat. No.: B566251
CAS No.: 114562-65-1
M. Wt: 297.151
InChI Key: XFLCKLCWZVOBOX-UHFFFAOYSA-N
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Description

6-Bromopyren-1-ol is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.

Future Directions

The future directions for “6-Bromopyren-1-ol” involve advancing the synthesis and functionalisation strategies of pyrene derivatives . This will unlock new possibilities for their utilisation in various fields .

Biochemical Analysis

Biochemical Properties

6-Bromopyren-1-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction typically involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by generating ROS, which in turn activates signaling pathways such as the MAPK and NF-κB pathways . These pathways play critical roles in regulating gene expression, cell proliferation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For example, it can bind to DNA, causing structural changes that affect gene expression . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity can lead to changes in metabolic pathways and cellular functions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of reactive intermediates that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dose level triggers a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with metabolic enzymes can also influence the overall metabolic balance in cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy production .

Preparation Methods

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromopyren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLCKLCWZVOBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679432
Record name 6-Bromopyren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114562-65-1
Record name 6-Bromopyren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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